![molecular formula C7H6BrNO2 B1590286 6-Bromo-2-methoxynicotinaldehyde CAS No. 58819-88-8](/img/structure/B1590286.png)
6-Bromo-2-methoxynicotinaldehyde
Overview
Description
6-Bromo-2-methoxynicotinaldehyde (6-BNM) is a compound derived from nicotinic acid (vitamin B3) and is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water. 6-BNM is a useful reagent for organic synthesis, and has been used in a variety of scientific applications. In
Scientific Research Applications
Pharmacology
6-Bromo-2-methoxynicotinaldehyde: is utilized in pharmacological research due to its potential as a building block for various bioactive compounds. Its structure allows for the synthesis of derivatives that may act as inhibitors or modulators of biological pathways, contributing to the development of new therapeutic agents .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, such as nucleophilic substitution or condensation, to create complex molecules. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Material Science
The applications in material science stem from the compound’s ability to act as a precursor for the synthesis of organic materials. These materials can have unique optical or electronic properties, making them suitable for use in advanced technologies like organic light-emitting diodes (OLEDs) or sensors .
Analytical Chemistry
6-Bromo-2-methoxynicotinaldehyde: can be used to develop analytical methods. Its distinct spectroscopic properties allow it to be a standard for calibrating instruments or as a reagent in the detection and quantification of other substances .
Biochemistry Research
In biochemistry, this aldehyde is used in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Understanding its interactions at the molecular level helps in elucidating the mechanisms of enzyme function and regulation .
Environmental Science
Research in environmental science may leverage 6-Bromo-2-methoxynicotinaldehyde to study degradation processes or as a model compound for environmental pollutants. Its behavior in various conditions can provide insights into the fate and transport of similar organic compounds in the environment .
properties
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFLECKNDNCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483295 | |
Record name | 6-Bromo-2-methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxynicotinaldehyde | |
CAS RN |
58819-88-8 | |
Record name | 6-Bromo-2-methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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